2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(2H-triazol-4-ylsulfonyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3S/c8-1-2-11(9,10)4-3-5-7-6-4/h3,8H,1-2H2,(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWFYYNEMMJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1S(=O)(=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934463-04-3 | |
| Record name | 2-(1H-1,2,3-triazole-5-sulfonyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical Investigations and Computational Chemical Characterization
Quantum Chemical Studies of 2-(1H-1,2,3-triazole-5-sulfonyl)ethan-1-ol
Quantum chemical methods are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of heterocyclic compounds. For this compound, these computational approaches provide insights that are complementary to experimental data, offering a molecular-level understanding of its behavior.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. mdpi.com DFT studies on 1,2,3-triazole derivatives focus on understanding how substituents influence the geometry and electronic landscape of the triazole ring. researchgate.netnih.govnih.gov For this compound, the electron-withdrawing nature of the sulfonyl group at the 5-position significantly impacts the electron distribution across the heterocyclic core.
DFT calculations, typically using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and compute various electronic descriptors. mdpi.comresearchgate.net The sulfonyl group withdraws electron density from the triazole ring, which can render the ring less nucleophilic compared to unsubstituted 1,2,3-triazoles. vulcanchem.com This electronic effect is critical for its synthetic utility and interactions with biological targets. nih.govnih.gov
Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov For this molecule, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the triazole ring and the oxygen atoms of the sulfonyl and hydroxyl groups, indicating their roles as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H of the triazole and the O-H of the ethanol (B145695) group, marking them as hydrogen bond donors.
Table 1: Predicted Electronic Properties from DFT Studies on Substituted Triazoles
| Property | Predicted Characteristic for this compound | Rationale based on Analogous Systems |
|---|---|---|
| Dipole Moment | High | Due to the presence of polar SO₂, OH, and triazole N-H groups. |
| Electron Density on Triazole Ring | Reduced | Strong electron-withdrawing effect of the 5-sulfonyl substituent. vulcanchem.com |
| Molecular Electrostatic Potential (MEP) | Negative potential on N and O atoms; Positive potential on N-H and O-H protons. | Common feature for predicting intermolecular interactions in heterocyclic systems. nih.gov |
Frontier Molecular Orbital (FMO) theory is a key quantum chemical concept used to explain and predict chemical reactivity. scribd.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scribd.comnih.gov The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO – EHOMO), are crucial descriptors of a molecule's reactivity and kinetic stability. osi.lv
For this compound, the HOMO is expected to be distributed over the triazole ring, while the LUMO would likely be localized more towards the electron-withdrawing sulfonyl group. The presence of the sulfonyl group is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted 1,2,3-triazole. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov FMO analysis helps in understanding the molecule's behavior in various chemical reactions, such as cycloadditions or nucleophilic substitutions. wuxibiology.com By identifying the regions where the HOMO and LUMO are localized, one can predict the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov
Table 2: Frontier Molecular Orbital (FMO) Characteristics and Reactivity Indices
| Parameter | Description | Predicted Influence on Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Lowered by the sulfonyl group, indicating reduced nucleophilicity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by the sulfonyl group, indicating increased electrophilicity. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Influences chemical reactivity and stability; a smaller gap suggests higher reactivity. osi.lv |
| Global Hardness (η) | Resistance to change in electron distribution | A higher HOMO-LUMO gap correlates with greater hardness. |
| Electronegativity (χ) | Tendency to attract electrons | Calculated from HOMO and LUMO energies. |
The flexibility of the 2-(sulfonyl)ethan-1-ol side chain allows the molecule to adopt various conformations. Conformational analysis, performed using quantum chemical calculations, is essential for identifying the most stable three-dimensional structures (energy minima). nih.gov This involves systematically rotating the dihedral angles associated with the C-C and C-S bonds of the side chain to map the potential energy surface. researchgate.net
For this compound, key dihedral angles would include the C(triazole)-S-C-C and S-C-C-O angles. The calculations would likely reveal several low-energy conformers. nih.gov Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and an oxygen atom of the sulfonyl group, or a nitrogen atom of the triazole ring, could play a significant role in stabilizing certain conformations. The relative energies of these conformers determine their population at equilibrium. Identifying the global minimum energy conformation is crucial as it represents the most likely structure of the molecule, which in turn governs its intermolecular interactions and biological activity. researchgate.net
Isomerism and Tautomerism in 1,2,3-Triazole Systems with Sulfonyl and Alcohol Substituents
The 1,2,3-triazole ring is known to exhibit prototropic tautomerism, a form of isomerism involving the migration of a proton. nih.govnih.gov This phenomenon is of fundamental importance as different tautomers can display distinct chemical and physical properties. scielo.br
For an unsubstituted or C-substituted 1,2,3-triazole, the proton can reside on any of the three nitrogen atoms. researchgate.netacs.org However, for a 5-substituted 1,2,3-triazole like the title compound, the equilibrium is primarily between the 1H- and 2H-tautomers (and the chemically equivalent 3H-form which is identical to the 1H-form due to symmetry in the parent ring). nih.govscielo.br
Numerous theoretical and experimental studies have shown that for many 1,2,3-triazoles, the 2H-tautomer is thermodynamically more stable than the 1H-tautomer in the gas phase and in many solvents. researchgate.netnih.govscielo.brrsc.org The energy difference is typically in the range of 3-5 kcal/mol (or ~16-21 kJ/mol). nih.govscielo.br The relative stability can be influenced by the nature of the substituents on the carbon atoms of the ring. researchgate.net The presence of the 2-(sulfonyl)ethan-1-ol group at the C5 position will modulate this equilibrium, although the general preference for the 2H form is often maintained. researchgate.net In aqueous solution, the equilibrium can shift, but the 2H tautomer is often still favored. acs.orgrsc.org
Computational chemistry provides powerful tools to predict the relative stabilities of tautomers. researchgate.net By performing high-level quantum chemical calculations (such as DFT or ab initio methods like MP2 and CCSD(T)), the Gibbs free energies of the different tautomers can be calculated. researchgate.netnih.govnih.gov The tautomer with the lower calculated Gibbs free energy is predicted to be the more stable and thus the predominant form at equilibrium.
These calculations can be performed for the molecule in the gas phase or by incorporating solvent effects using continuum solvation models (like PCM or SMD) to better simulate solution-phase behavior. researchgate.netresearchgate.net For C5-substituted 1,2,3-triazoles, computational studies consistently find the 2H-tautomer to be the most stable, irrespective of the electronic nature of the substituent. researchgate.netscielo.br Therefore, it is highly probable that for this compound, the 2H-tautomer is the thermodynamically preferred form.
Table 3: Relative Energies of 1,2,3-Triazole Tautomers from Representative Computational Studies
| Tautomer | Method/Basis Set | Relative Energy (kJ/mol) (Gas Phase) | Reference Study Finding |
|---|---|---|---|
| 1H-1,2,3-triazole | MP2/6-31G* | 21 | Less stable than 2H-tautomer. scielo.br |
| 2H-1,2,3-triazole | MP2/6-31G* | 0 | Most stable tautomer. scielo.br |
| 1H- (X=H) | B3PW91/6-311++G** | 20.52 | Less stable than 2H-tautomer. scielo.br |
| 2H- (X=H) | B3PW91/6-311++G** | 0 | Most stable tautomer. scielo.br |
| 1H- (4-phenyl) | B3LYP/6-31+G(d) | 16.32 | Less stable than 2H-tautomer. scielo.br |
| 2H- (4-phenyl) | B3LYP/6-31+G(d) | 0 | Most stable tautomer. scielo.br |
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Intermolecular Interactions and Packing Arrangements from Theoretical Perspectives
Theoretical and computational studies offer profound insights into the non-covalent interactions that govern the supramolecular assembly and crystal packing of this compound. While a dedicated crystallographic and computational analysis for this specific molecule is not extensively documented in publicly available literature, a robust understanding of its intermolecular interactions can be extrapolated from theoretical studies on structurally related 1,2,3-triazole derivatives containing hydroxyl and sulfonyl functional groups. These analyses, particularly those employing Hirshfeld surface analysis, provide a quantitative and visual framework for understanding how molecules interact in the solid state.
The molecular structure of this compound is characterized by several key features that dictate its interaction patterns: a hydrogen bond donor (the hydroxyl group), multiple hydrogen bond acceptors (the nitrogen atoms of the triazole ring and the oxygen atoms of the sulfonyl group), and a polar sulfonyl group. These features predispose the molecule to form a complex and stable network of intermolecular interactions.
Key Predicted Intermolecular Interactions:
Hydrogen Bonding: The most significant interactions stabilizing the crystal lattice are predicted to be strong hydrogen bonds. The hydroxyl (-OH) group is a potent hydrogen bond donor and is expected to form O-H···N interactions with the nitrogen atoms of the triazole ring or O-H···O interactions with the oxygen atoms of the sulfonyl group of adjacent molecules. nih.gov Computational studies on other hydroxy-functionalized triazoles confirm that O-H···N hydrogen bonds are a common and dominant feature in their crystal packing. nih.gov
H···H, C···H, and O···H Contacts: Hirshfeld surface analysis performed on a variety of heterocyclic compounds, including triazole and sulfonamide derivatives, consistently reveals that H···H contacts account for the largest portion of the crystal packing, often due to the abundance of hydrogen atoms in organic molecules. researchgate.netnih.gov For this compound, significant contributions from O···H/H···O and C···H/H···C contacts are also anticipated. The former arise from the strong hydrogen bonds involving the hydroxyl and sulfonyl groups, while the latter represent weaker C-H···O and C-H···N interactions. researchgate.netnih.gov
Hirshfeld Surface Analysis of Analogous Compounds:
To quantify the contributions of different intermolecular contacts, Hirshfeld surface analysis is an invaluable tool. By examining the data from analogous compounds, a predictive breakdown of the interaction landscape for this compound can be assembled.
For instance, a Hirshfeld analysis of a sulfonamide derivative containing an oxazole (B20620) ring revealed that the major interactions were H···H (53.6%), C···H/H···C (20.8%), and O···H/H···O (17.7%). nih.gov Similarly, an analysis of a complex 1,2,3-triazole derivative highlighted the predominance of H···H (68.3%), H···N/N···H (15.7%), and H···C/C···H (10.4%) interactions. researchgate.net For 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, strong O-H···N contacts are visualized as distinct red spots on the dnorm mapped Hirshfeld surfaces, underscoring their importance. nih.gov
Based on these findings from closely related structures, the predicted contributions of various intermolecular contacts to the Hirshfeld surface of this compound are summarized in the interactive table below.
| Type of Intermolecular Contact | Predicted Contribution to Hirshfeld Surface (%) | Description of Interaction |
|---|---|---|
| H···H | ~45-55% | Represents contacts between hydrogen atoms on adjacent molecules; typically the largest contributor. researchgate.netnih.gov |
| O···H / H···O | ~20-30% | Primarily represents strong O-H···N and O-H···O hydrogen bonds, as well as weaker C-H···O interactions. nih.govnih.gov |
| N···H / H···N | ~10-15% | Corresponds to hydrogen bonds involving the triazole nitrogen atoms as acceptors. researchgate.net |
| C···H / H···C | ~5-10% | Indicates weaker van der Waals forces and potential weak C-H···π interactions. researchgate.netnih.gov |
Packing Arrangements:
Advanced Synthetic Methodologies for 2 1h 1,2,3 Triazole 5 Sulfonyl Ethan 1 Ol and Analogues
Metal-Catalyzed Cycloaddition Approaches for Triazole Ring Formation
The 1,3-dipolar cycloaddition of azides and alkynes is a fundamental reaction for synthesizing 1,2,3-triazoles. The use of transition metal catalysts has revolutionized this process, enabling regioselective and efficient synthesis under mild conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a powerful and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.netnih.gov This reaction is highly efficient and proceeds with high fidelity, making it a practical route to sulfonyl-substituted triazoles. acs.orgnih.gov However, the reaction of electron-deficient sulfonyl azides can be complex, with factors such as the solvent, temperature, and choice of ligand influencing the outcome and potentially leading to side products like N-acylsulfonamides. nih.govscielo.org.mx
Various copper sources have been successfully employed as catalysts, often in combination with a reducing agent to maintain the active Cu(I) oxidation state. Research has demonstrated the efficacy of inexpensive and stable copper salts. For instance, systems like Cu(OAc)₂, Cu₂O, and CuSO₄•5H₂O have been used to catalyze the cycloaddition of sulfonyl azides and terminal alkynes, yielding 1-(N-sulfonyl)-4-substituted 1,2,3-triazoles. tandfonline.com Another effective catalytic system is the combination of CuBr with a methyl sulfide (B99878) ligand (PhSMe) in water, which is an environmentally friendly solvent. tandfonline.com
A significant advancement in this area is the use of copper(I) thiophene-2-carboxylate (B1233283) (CuTC), a bench-stable catalyst that efficiently produces 1-sulfonyl-1,2,3-triazoles at room temperature. acs.orgnih.gov This catalyst is effective under both anhydrous and aqueous conditions. acs.orgnih.gov The choice of solvent is critical; while coordinating solvents like acetonitrile (B52724) can suppress product formation, water and toluene (B28343) have been identified as optimal. nih.gov The general procedure involves reacting a terminal alkyne with a sulfonyl azide (B81097) in the presence of the CuTC catalyst, accommodating both aryl and aliphatic alkynes. nih.gov
| Copper Catalyst | Typical Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Cu(OAc)₂ | With 2-aminophenol | Effective for sulfonyl azides | nih.gov |
| Cu₂O | 10 mol% in pure water, room temperature | Inexpensive, ligand-free, excellent selectivity | tandfonline.com |
| CuSO₄•5H₂O | With sodium ascorbate, DABCO, AcOH in H₂O | Low-cost | tandfonline.com |
| CuBr/PhSMe | Water, ambient conditions | Environmentally friendly | tandfonline.com |
| CuTC (Copper(I) thiophene-2-carboxylate) | Water or toluene, room temperature | Bench-stable, effective for various alkynes | acs.orgnih.gov |
| CuI/2,6-lutidine | Anhydrous chloroform, 0°C | Selectively forms N-sulfonyltriazoles | nih.govelsevierpure.com |
Ruthenium-Catalyzed Regioselective Synthesis
Complementary to the CuAAC reaction, which exclusively yields 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This regioselectivity arises from a different reaction mechanism where the ruthenium catalyst activates the alkyne via π-interactions. nih.gov The reaction typically involves a ruthenium(II) complex, with [CpRuCl]-containing compounds like CpRuCl(PPh₃)₂ and Cp*RuCl(COD) being particularly effective. organic-chemistry.orgnih.gov
The RuAAC process is robust, tolerating a wide range of functional groups on both the azide and the alkyne. nih.gov A key advantage of the ruthenium-catalyzed approach is its ability to utilize not only terminal alkynes but also internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The regioselectivity with unsymmetrical internal alkynes is influenced by steric and electronic factors of the substituents. nih.gov The reaction mechanism is believed to proceed through an oxidative coupling pathway, forming a six-membered ruthenacycle intermediate, followed by rate-determining reductive elimination to yield the triazole product. organic-chemistry.orgnih.gov
Interestingly, the regiochemical outcome of the ruthenium-catalyzed cycloaddition can be altered. While [Cp*RuCl] complexes typically yield the 1,5-isomer, it has been reported that ruthenium complexes lacking the cyclopentadienyl (B1206354) ligand, such as RuH(η²-BH₄)(CO)(PCy₃)₂, can selectively produce 1,4-disubstituted 1,2,3-triazoles. acs.orgresearchgate.net
Other Transition Metal-Mediated Cycloadditions
While copper and ruthenium complexes are the most established catalysts for azide-alkyne cycloadditions, other transition metals have also demonstrated catalytic activity. mdpi.comresearchgate.netresearchgate.net Gold (Au) has emerged as a viable catalyst for these reactions. Gold nanoparticles supported on various materials (e.g., TiO₂, Al₂O₃, Fe₂O₃) have been shown to catalyze the synthesis of 1,4-disubstituted-1,2,3-triazoles. mdpi.comresearchgate.net These heterogeneous catalysts can promote the reaction under microwave irradiation. mdpi.comresearchgate.net Furthermore, gold(I) has been utilized in non-catalyzed [3+2] cycloaddition reactions of gold azides with alkynyl peptides, indicating its intrinsic reactivity for triazole formation. rsc.org Gold(III)-catalyzed processes involving azide-yne cyclizations have also been developed. rsc.org
Silver (Ag) is another transition metal that can catalyze the azide-alkyne cycloaddition. mdpi.com For example, a silver phosphate/monoethanolamine (Ag₃PO₄-MEA) catalyst has been reported for the efficient and selective multicomponent synthesis of 1,4-disubstituted 1,2,3-triazole-sulfonamides. researchgate.net The development of catalytic systems based on various transition metals continues to broaden the scope and applicability of azide-alkyne cycloaddition reactions for synthesizing complex triazole structures. researchgate.net
Synthesis via Sulfonyl Azide Reactions
Sulfonyl azides are key precursors for the synthesis of sulfonyl-substituted triazoles, not only through metal-catalyzed cycloadditions but also via other reaction pathways. Their electrophilic nature allows them to react with various nucleophilic partners to form the triazole ring.
Reactions of Sulfonyl Azides with Activated Alkenes/Alkynes
The synthesis of 1,2,3-triazoles can be achieved through the reaction of sulfonyl azides with activated alkenes or alkynes, often without the need for a metal catalyst. Sulfonyl azides, being electron-poor, readily undergo inverse electron-demand cycloadditions with electron-rich alkynes to form 1-sulfonyl-1,2,3-triazoles rapidly and selectively. rsc.org
A notable example is the reaction with strained cyclic alkynes, such as cyclooctyne (B158145). This strain-promoted azide-alkyne cycloaddition (SPAAC) is exceptionally fast, with the reaction between a sulfonyl azide and cyclooctyne often completing within 30 minutes at room temperature to give 4,5-disubstituted 1-sulfonyl-1,2,3-triazoles in excellent yields. rsc.org This method shows excellent tolerance for a range of electronically diverse sulfonyl azides. rsc.org
Activated alkenes, such as vinyl sulfones, can also serve as partners for sulfonyl azides. For example, carbohydrate-based azides have been reacted with vinyl sulfones in water at elevated temperatures to form 1,5-disubstituted 1,2,3-triazoles. rsc.org This demonstrates that activated double bonds can effectively participate in cycloaddition reactions with azides to construct the triazole ring.
Base-Promoted Cycloaddition Reactions with Sulfonyl Azides
Base-promoted cycloaddition reactions provide an alternative, metal-free route to highly substituted 1,2,3-triazoles. A key example is the Dimroth azide-enolate cycloaddition, which involves the reaction of an organic azide with an active methylene (B1212753) compound in the presence of a base. mdpi.com
In the context of synthesizing sulfonyl-substituted triazoles, β-keto sulfones are particularly useful active methylene compounds. The reaction of β-keto sulfones with azides, promoted by an organocatalyst or a base, leads to the formation of 4-sulfonyl-1,2,3-triazoles. mdpi.com A plausible mechanism involves the base-mediated formation of an enolate from the β-keto sulfone, which then undergoes a [3+2] cycloaddition with the azide. mdpi.com This approach allows for the regioselective synthesis of highly functionalized triazoles under mild conditions. nih.gov For instance, cesium carbonate (Cs₂CO₃) in DMSO has been shown to be a unique system that facilitates the highly regioselective formation of 1,4,5-trisubstituted triazoles from β-carbonyl phosphonates and azides. nih.gov
| Methodology | Catalyst/Promoter | Typical Substrates | Product Regioisomer | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) sources (e.g., CuTC, Cu₂O) | Terminal Alkynes, Sulfonyl Azides | 1,4-disubstituted | acs.orgnih.govtandfonline.com |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | [Cp*RuCl] complexes | Terminal/Internal Alkynes, Organic Azides | 1,5-disubstituted | organic-chemistry.orgnih.gov |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru complexes without Cp ligand | Terminal Alkynes, Organic Azides | 1,4-disubstituted | acs.org |
| Other Transition Metal-Catalyzed Cycloadditions | Au, Ag | Terminal Alkynes, Organic Azides | 1,4-disubstituted | mdpi.comresearchgate.net |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (strain-promoted) | Cyclic Alkynes, Sulfonyl Azides | 4,5-disubstituted | rsc.org |
| Base-Promoted Cycloaddition (Dimroth Type) | Base (e.g., DBU, Cs₂CO₃) | β-Keto Sulfones, Azides | 4-sulfonyl substituted | mdpi.comnih.gov |
Post-Cycloaddition Functionalization and Derivatization
The synthesis of complex 1,2,3-triazoles often relies on the functionalization of a pre-formed triazole ring. This "post-click" approach is a powerful strategy for creating molecular diversity and introducing specific functionalities that might not be compatible with the initial cycloaddition conditions. nih.gov This methodology is particularly relevant for installing sensitive or highly reactive groups onto the triazole scaffold.
Introduction of the Sulfonyl-Ethanol Moiety
The introduction of the sulfonyl-ethanol group at the C5 position of the 1,2,3-triazole ring is a critical step in the synthesis of the target compound. A plausible and effective post-functionalization strategy commences with a precursor such as 1H-1,2,3-triazole-5-thiol. This approach involves a two-step process:
S-Alkylation: The thiol can be alkylated with a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, to introduce the hydroxyethyl (B10761427) chain. This nucleophilic substitution reaction forms the thioether intermediate, 2-((1H-1,2,3-triazol-5-yl)thio)ethan-1-ol.
Oxidation: The subsequent and crucial step is the oxidation of the thioether to the corresponding sulfone. This transformation is typically achieved using strong oxidizing agents. Common reagents for this purpose include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO4). The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfone without affecting other functional groups on the molecule.
This sequence allows for the controlled installation of the sulfonyl-ethanol moiety after the stable triazole core has been established.
Regioselective Functionalization of the Triazole Ring
The 1,2,3-triazole ring, while aromatic, possesses distinct reactivity at its different positions (N1, N2, and C4/C5), allowing for regioselective functionalization. The initial synthesis via 1,3-dipolar cycloaddition often dictates the substitution pattern. For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields 1,4-disubstituted triazoles, whereas ruthenium catalysts direct the reaction to form 1,5-disubstituted products. acs.orgnih.gov
Post-cycloaddition, the triazole ring can be further modified:
N-Functionalization: The NH proton of the triazole ring is acidic and can be deprotonated with a base, allowing for alkylation, acylation, or arylation at one of the nitrogen atoms. The regioselectivity of N-substitution can be influenced by the nature of the substituent, the electrophile, and the reaction conditions.
C-Functionalization: Direct functionalization of the triazole C-H bonds (typically at the C5 position for a 1,4-disubstituted triazole) can be achieved through methods like metalation followed by quenching with an electrophile. The electron-withdrawing nature of the sulfonyl group at C5 in the target molecule deactivates the ring toward electrophilic substitution but can facilitate nucleophilic substitution reactions under certain conditions.
Recent strategies have focused on trapping in situ generated triazolide intermediates with various electrophiles to create fully substituted 1,4,5-trisubstituted triazoles, showcasing the versatility of post-click modifications. acs.orgnih.gov
Mechanistic Insights into Synthetic Pathways
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes, controlling regioselectivity, and improving yields. The formation of 1,2,3-triazoles, particularly through metal-catalyzed pathways, has been the subject of extensive mechanistic investigation.
Investigation of Transition States and Intermediates
The mechanism of the 1,3-dipolar cycloaddition is heavily influenced by the presence or absence of a catalyst.
Thermal Cycloaddition: The uncatalyzed Huisgen cycloaddition is a concerted process that proceeds through a single aromatic transition state. However, it often requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. acs.org
Copper-Catalyzed Cycloaddition (CuAAC): The widely accepted mechanism does not involve a concerted cycloaddition. Instead, it proceeds through a stepwise pathway involving key intermediates. The process begins with the formation of a copper(I)-acetylide complex. This complex then reacts with the azide to form a six-membered copper-containing intermediate (a metallacycle). organic-chemistry.org This intermediate subsequently undergoes ring contraction and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper catalyst.
Ruthenium-Catalyzed Cycloaddition (RuAAC): The ruthenium-catalyzed reaction, which yields 1,5-disubstituted triazoles, also proceeds via a metallacycle intermediate. The proposed mechanism involves the oxidative coupling of the azide and alkyne to a Ru(II) center, forming a six-membered ruthenacycle. organic-chemistry.org Reductive elimination from this intermediate then furnishes the 1,5-regioisomer. organic-chemistry.orgmdpi.com Computational studies have been employed to analyze the stereoelectronics of transition states, suggesting that factors like hyperconjugation can stabilize the transition states and influence reaction rates even in catalyst-free reactions. acs.org
In base-mediated syntheses using active methylene compounds, the mechanism involves the formation of an enolate intermediate which acts as the dipolarophile in a [3+2] cycloaddition with an azide. acs.orgmdpi.com
Role of Catalysts and Solvents in Reaction Outcome
Catalysts: The catalyst's role is most profound in controlling regioselectivity. As noted, copper(I) catalysts almost exclusively yield 1,4-isomers, while ruthenium catalysts favor the 1,5-isomer. acs.org The development of various ligand systems for these metals has further refined catalytic activity, allowing reactions to proceed under milder conditions and with broader substrate scopes. For instance, copper(I) thiophene-2-carboxylate (CuTC) has been reported as an effective catalyst for synthesizing 1-sulfonyl-1,2,3-triazoles at room temperature under both anhydrous and aqueous conditions. nih.govacs.org Organocatalysts, such as DBU and L-proline, have also been developed for metal-free click reactions, promoting cycloaddition through enamine intermediates. thieme-connect.comnih.gov
Solvents: The solvent can significantly impact reaction rates and, in some cases, selectivity. Polar aprotic solvents like DMSO and DMF are commonly used as they effectively solubilize the reactants and intermediates. acs.orgmdpi.com Studies have shown that a switch to polar aprotic solvents can enhance the efficacy of heterogeneous reactions. acs.org Aqueous solvent systems are often favored for their environmental benefits ("green chemistry") and can accelerate CuAAC reactions. nih.govresearchgate.net The use of ionic liquids as solvents has also been explored, sometimes improving reaction rates and regioselectivity. nih.gov The table below summarizes the effect of different solvent and catalyst combinations on the synthesis of substituted 1,2,3-triazoles.
| Catalyst System | Solvent | Key Outcome/Observation | Reference |
|---|---|---|---|
| Cu(I) | Aqueous media / Alcohols | Classic conditions for 1,4-regioselectivity ("click chemistry"). | acs.org |
| Cp*RuCl Complexes | Various Organic | High regioselectivity for 1,5-disubstituted products. | acs.orgorganic-chemistry.org |
| Cs₂CO₃ (Base) | DMSO | Highly effective for promoting cycloaddition of β-carbonyl phosphonates and azides. Superior to other bases like K₂CO₃. | acs.org |
| DBU (Organocatalyst) | DMSO / Chloroform | Effective catalyst for metal-free cycloaddition reactions. | nih.gov |
| Copper(I) thiophene-2-carboxylate (CuTC) | Anhydrous or Aqueous | Efficient for synthesis of 1-sulfonyl-1,2,3-triazoles at room temperature. | nih.govacs.org |
| Choline chloride-CuCl (Ionic Liquid) | H₂O | Highly active bifunctional catalyst for one-pot, three-component synthesis. | nih.gov |
Reactivity and Reaction Mechanisms of Triazole Sulfonyl Alcohol Systems
Reactions Involving the Triazole Ring
The 1H-1,2,3-triazole ring is a stable aromatic heterocycle, but its reactivity can be modulated by substituents. acs.org The presence of the sulfonyl group at the 5-position and the NH proton makes the ring susceptible to a range of transformations.
A primary reaction of the NH-1,2,3-triazole moiety is N-alkylation. A significant challenge in this process is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position due to the dynamic equilibrium between the corresponding tautomers. acs.org
Direct N2-selective functionalization is often difficult to achieve, with many reactions yielding a mixture of N1 and N2-substituted products. acs.org For instance, reactions of N-unsubstituted triazoles with sulfonyl chlorides typically produce mixtures of regioisomeric 1-sulfonyl and 2-sulfonyl-1,2,3-triazoles. researchgate.net However, specific conditions have been developed to favor the formation of the thermodynamically more stable N2-isomer. A relay strategy involving an initial oxidative cross-dehydrogenative coupling (CDC) followed by an N1-to-N2 isomerization has been shown to achieve high N2-selectivity. acs.org Gold-catalyzed alkylation with vinyl ethers has also been reported as a facile and highly regioselective method for synthesizing N2-alkyl-1,2,3-triazoles, where a hydrogen bond is thought to direct the selectivity. nih.gov Furthermore, introducing a directing group, such as a bromine atom on the triazole ring, can effectively suppress N1-alkylation and lead to regioselective N2-alkylation. acs.orgorganic-chemistry.org
| Reaction Type | Reagents/Catalyst | Key Feature | Selectivity Outcome | Reference |
|---|---|---|---|---|
| Cross-Dehydrogenative Coupling (CDC) | PhI(OAc)₂, ethers | Thermodynamic control via N1 to N2 isomerization | High N2-selectivity | acs.org |
| Gold-Catalyzed Alkylation | Vinyl ethers, Gold catalyst | Hydrogen bond-directed mechanism | High N2-selectivity | nih.gov |
| Bromo-Directed Alkylation | Alkyl halides, K₂CO₃, 4-bromo-NH-triazole | Steric hindrance from bromine suppresses N1-alkylation | Regioselective N2-alkylation | acs.orgorganic-chemistry.org |
| Sulfonylation | Sulfonyl chlorides | Forms a mixture of isomers | N1 (kinetic) and N2 (thermodynamic) products | researchgate.net |
While 1,2,3-triazoles are generally stable, N-sulfonylated derivatives exhibit unique reactivity, including rearrangements and ring-opening. acs.orgacs.org The N1-sulfonyl-1,2,3-triazole isomer can undergo a base-catalyzed 1,2-rearrangement of the sulfonyl group to yield the more stable N2-sulfonyl derivative. researchgate.net
A crucial aspect of their chemistry is the ring-chain isomerism that leads to the formation of α-diazoimine species. acs.orgnih.gov This equilibrium is facilitated by the electron-withdrawing sulfonyl group, which weakens the N1–N2 bond. acs.orgnih.gov This transformation is the gateway to generating metal-carbene intermediates. acs.orgnih.gov Beyond this pathway, other ring-opening reactions have been developed, such as radical-mediated coupling with cyclopropanols and palladium-catalyzed denitrogenative couplings, which open avenues to diverse molecular scaffolds. nih.govresearchgate.netresearchgate.net
The most significant reactivity pathway for N-sulfonyl-1,2,3-triazoles involves their use as precursors for metal-bound imino carbenes. rsc.orgemory.edu In the presence of transition metal catalysts, particularly those of rhodium(II) and copper(I), N-sulfonyl-1,2,3-triazoles undergo facile denitrogenation. acs.orgnih.govresearchgate.net This process starts with the aforementioned ring-opening to a diazoimine, which then coordinates to the metal center and extrudes molecular nitrogen (N₂) to form a highly reactive α-imino metallocarbene intermediate. researchgate.netrsc.org
These versatile intermediates can participate in a wide array of synthetic transformations, including:
Transannulation Reactions: The carbene can react with various unsaturated partners like nitriles or isoxazoles to generate new heterocyclic rings such as imidazoles and pyrroles. acs.orgacs.org
Cyclopropanation: Reaction with olefins yields cyclopropanes with high diastereo- and enantioselectivity, particularly when using chiral rhodium(II) catalysts. nih.gov
Ylide Formation: The carbene can react with heteroatoms (e.g., sulfur, oxygen) to form ylides, which can then undergo subsequent rearrangements. rsc.orgrsc.org
C–H Functionalization: These carbenes are also capable of undergoing C–H insertion reactions, enabling the direct functionalization of C-H bonds. rsc.orgresearchgate.net
| Transformation | Catalyst | Reactant | Product Type | Reference |
|---|---|---|---|---|
| Transannulation | Rhodium(II) | Nitriles | Imidazoles | acs.org |
| [3+2] Cycloaddition | Rhodium(II) | Isoxazoles | 3-Aminopyrroles | acs.org |
| Cyclopropanation | Chiral Rhodium(II) | Olefins (e.g., Styrene) | Chiral Cyclopropanes | nih.gov |
| Tandem Ylide Formation/Rearrangement | Rhodium(II) | Indoles | Indole-substituted Indanones | rsc.org |
| O-H Insertion/ rsc.orgrsc.org Sigmatropic Rearrangement | Rhodium(II) | Allyl Alcohols | α-Allyl-α-amino Ketones | rsc.org |
Reactivity of the Sulfonyl Group
The sulfonyl group (–SO₂–) is a strongly electron-withdrawing functional group that significantly influences the reactivity of the entire molecule. wikipedia.orgfiveable.me
The primary role of the sulfonyl group in this system is activation. By withdrawing electron density from the triazole ring, it facilitates the ring-opening necessary for carbene generation. acs.org In analogous aromatic systems, sulfonyl and sulfonamide groups are known to activate ortho and para positions for nucleophilic aromatic substitution (SₙAr). rsc.orgacs.org This activating nature is a key feature of its chemical personality.
Conversely, the sulfonyl group or its derivatives can also function as a leaving group. In nucleophilic aromatic substitutions, sulfonyl groups have been shown to be displaced by nucleophiles. rsc.org Similarly, modified aryl(sulfonyl)amino groups have proven to be effective leaving groups in intramolecular substitution reactions, highlighting the potential for the sulfonyl moiety to be displaced under certain conditions. acs.org
The sulfonyl group itself is susceptible to chemical modification, primarily through reduction. Standard reducing agents can transform the sulfonyl group. For example, powerful hydride reagents like diisobutylaluminium hydride (DIBALH) or lithium aluminium hydride (LiAlH₄) can reduce sulfones to the corresponding sulfides. wikipedia.org This process, known as desulfonylation, effectively removes the sulfonyl oxygen atoms. wikipedia.org In some cases, the entire sulfonyl group can be cleaved from the carbon backbone through reductive desulfonylation, replacing the C–S bond with a C–H bond. wikipedia.org Sulfonyl chlorides, a related class of compounds, can be reduced to mercaptans, or the entire chlorosulfonyl moiety can act as a leaving group in the presence of hydride reagents. researchgate.netcdnsciencepub.com
Reactions at the Ethanol (B145695) Side Chain
The ethanol side chain of 2-(1H-1,2,3-triazole-5-sulfonyl)ethan-1-ol, with its terminal primary hydroxyl group, is a prime site for a variety of chemical modifications. The reactivity of this hydroxyl group is significantly influenced by the strong electron-withdrawing nature of the adjacent sulfonyl group.
Oxidation and Reduction Processes of the Hydroxyl Group
The primary alcohol moiety of this compound can undergo oxidation to yield the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. Conversely, while the hydroxyl group itself is not reducible, its derivatives can be.
Standard oxidation protocols can be applied to transform the primary alcohol. For instance, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane (B109758) (DCM) would be expected to yield the corresponding aldehyde, 2-(1H-1,2,3-triazole-5-sulfonyl)acetaldehyde. Stronger oxidizing agents, for example, potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), would likely lead to the formation of the carboxylic acid, 2-(1H-1,2,3-triazole-5-sulfonyl)acetic acid.
In a related context, the oxidation of analogous β-hydroxy sulfones has been documented. For example, the oxidation of 2-(phenylsulfonyl)ethanol (B1294744) can be achieved using various oxidizing agents to form the corresponding sulfone. The use of 2-iodoxybenzenesulfonic acid (IBS) in conjunction with Oxone has been reported as a highly efficient method for the oxidation of alcohols to carbonyl compounds. organic-chemistry.org This catalytic system is known for its high selectivity and efficiency under mild, non-aqueous conditions. organic-chemistry.org
| Oxidizing Agent | Expected Product | Notes |
| Pyridinium Chlorochromate (PCC) | 2-(1H-1,2,3-triazole-5-sulfonyl)acetaldehyde | Mild oxidation, typically stops at the aldehyde stage. |
| Dess-Martin Periodinane | 2-(1H-1,2,3-triazole-5-sulfonyl)acetaldehyde | Mild and selective oxidant for primary alcohols. |
| Potassium Permanganate (KMnO4) | 2-(1H-1,2,3-triazole-5-sulfonyl)acetic acid | Strong oxidant, will likely oxidize the primary alcohol to a carboxylic acid. |
| Jones Reagent (CrO3/H2SO4) | 2-(1H-1,2,3-triazole-5-sulfonyl)acetic acid | Strong oxidant, suitable for converting primary alcohols to carboxylic acids. |
| 2-Iodoxybenzenesulfonic acid (IBS)/Oxone | 2-(1H-1,2,3-triazole-5-sulfonyl)acetaldehyde or -acetic acid | Catalytic and selective, outcome depends on reaction conditions. organic-chemistry.org |
Reduction of the hydroxyl group to an ethyl group is not a direct process. However, the hydroxyl group can be first converted into a good leaving group, such as a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4).
Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group of this compound is amenable to derivatization through etherification and esterification reactions, providing pathways to a diverse range of analogs with modified physicochemical properties.
Etherification: The formation of ethers from the subject compound can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, followed by reaction with an alkyl halide. The strong electron-withdrawing effect of the β-sulfonyl group increases the acidity of the hydroxyl proton, facilitating its removal.
An alternative approach for the synthesis of methyl or ethyl ethers involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol, which has been shown to be effective for the chemoselective etherification of benzyl (B1604629) alcohols. organic-chemistry.org
Esterification: Ester derivatives can be readily prepared by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or an acid anhydride, typically in the presence of an acid catalyst or a base. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. cerritos.edu However, given the potential for acid-catalyzed reactions involving the triazole ring, milder conditions are often preferred.
A widely used method involves the reaction with an acyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. This approach is generally high-yielding and proceeds under mild conditions.
| Reagent | Reaction Type | Expected Product |
| NaH, then R-X | Etherification | 2-(1H-1,2,3-triazole-5-sulfonyl)ethyl ether |
| R'COCl, Pyridine | Esterification | 2-(1H-1,2,3-triazole-5-sulfonyl)ethyl ester |
| R'COOH, H+ | Esterification | 2-(1H-1,2,3-triazole-5-sulfonyl)ethyl ester |
The conversion of the hydroxyl group to a tosylate or mesylate is another important derivatization. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.com These sulfonate esters are excellent leaving groups and serve as versatile intermediates for nucleophilic substitution reactions. masterorganicchemistry.com In some cases, the tosylation of 2-(substituted-amino)ethanols has been observed to lead to the spontaneous formation of the corresponding chlorides. nih.govnih.gov
Interplay of Functional Groups and Remote Electronic Effects
The reactivity of the ethanol side chain in this compound is profoundly influenced by the electronic properties of the triazole and sulfonyl moieties. The sulfonyl group, being a strong electron-withdrawing group, exerts a significant inductive effect (-I) on the adjacent ethanol chain. This effect has several important consequences:
Increased Acidity of the Hydroxyl Proton: The electron-withdrawing sulfonyl group polarizes the C-S and S-O bonds, which in turn polarizes the C-C and C-O bonds of the ethanol side chain. This polarization pulls electron density away from the oxygen atom of the hydroxyl group, weakening the O-H bond and making the proton more acidic compared to a simple alkanol. This enhanced acidity facilitates deprotonation, which is the initial step in reactions like the Williamson ether synthesis.
Activation towards Nucleophilic Attack at the β-Carbon (in derivatives): While the hydroxyl group itself is a poor leaving group, its conversion to a better leaving group (e.g., tosylate) renders the β-carbon susceptible to nucleophilic attack. The electron-withdrawing sulfonyl group stabilizes the transition state of such SN2 reactions.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of "2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol" in solution. digitellinc.commdpi.com One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are employed to establish the connectivity between atoms within the molecule. researchgate.net
For "this compound," the expected ¹H NMR spectrum would feature distinct signals corresponding to the protons of the triazole ring, the methylene (B1212753) groups of the ethan-1-ol chain, and the hydroxyl group. The proton on the triazole ring (C-H) would likely appear as a singlet in the aromatic region of the spectrum. The two methylene groups (-CH₂-S and -CH₂-OH) would be expected to show signals in the aliphatic region, likely as triplets due to coupling with each other. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for the carbon atoms of the triazole ring and the ethan-1-ol side chain. nih.gov The chemical shifts of these carbon signals are influenced by the electron-withdrawing sulfonyl group and the electronegative oxygen and nitrogen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Triazole C-H | ~8.0-8.5 | ~130-140 |
| Triazole C-S | - | ~145-155 |
| -SO₂-CH₂- | ~3.8-4.2 | ~55-65 |
| -CH₂-OH | ~3.6-4.0 | ~58-68 |
Note: The data in this table is predictive and based on the analysis of similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov For "this compound," high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula (C₄H₇N₃O₃S). mdpi.com
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the target compound, which would likely result in the observation of the protonated molecule [M+H]⁺ in the positive ion mode or the deprotonated molecule [M-H]⁻ in the negative ion mode. zsmu.edu.ua Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable insights into the compound's structure. nih.gov The fragmentation of 1,2,3-triazoles often involves cleavage of the triazole ring and loss of neutral molecules like N₂. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 178.02809 |
| [M+Na]⁺ | 200.01003 |
| [M-H]⁻ | 176.01353 |
| [M+NH₄]⁺ | 195.05463 |
| [M+K]⁺ | 215.98397 |
Source: PubChemLite. uni.lu These values are predicted and may differ from experimental results.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its various functional groups. researchgate.netresearchgate.netrsc.org
The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the triazole ring is expected to appear in a similar region, often around 3100-3150 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene groups would be observed around 2850-3000 cm⁻¹. The strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are characteristic and typically appear in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. Vibrations associated with the triazole ring (C=N and N=N stretching) would be found in the fingerprint region, generally between 1400 and 1600 cm⁻¹. researchgate.net
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (triazole) | 3100-3150 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N, N=N stretch (triazole ring) | 1400-1600 |
| S=O stretch (asymmetric) | 1300-1350 |
Note: This data is based on typical IR absorption frequencies for the respective functional groups.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. openaccessjournals.com For "this compound," obtaining a single crystal of suitable quality would allow for its complete solid-state structural characterization. researchgate.netmdpi.com
The resulting crystal structure would confirm the connectivity of the atoms, the tautomeric form of the triazole ring present in the solid state, and the conformation of the ethan-1-ol side chain. nih.gov Analysis of the packing of molecules in the crystal lattice can reveal intermolecular hydrogen bonds involving the hydroxyl group and the nitrogen atoms of the triazole ring, which are important for understanding the physical properties of the compound.
As of the current literature, a specific crystal structure for "this compound" has not been reported. However, the technique remains the gold standard for unequivocal structural determination of crystalline compounds.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. sielc.comresearchgate.net For a polar compound like "this compound," a reversed-phase HPLC method would likely be employed. nih.gov
In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The retention time of the compound can be adjusted by varying the composition of the mobile phase. Detection is commonly achieved using a UV detector, as the triazole ring is expected to have a UV chromophore. The purity of a sample can be determined by the percentage of the total peak area that corresponds to the main component. nih.gov
Table 4: General Parameters for HPLC Analysis of this compound
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase (e.g., C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210-230 nm) |
Note: These are general conditions and would require optimization for the specific compound.
Supramolecular Interactions and Self Assembly Properties
Hydrogen Bonding Networks Involving the Triazole and Hydroxyl Moieties
The potential for extensive hydrogen bonding is a defining characteristic of 2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol. The molecule possesses multiple hydrogen bond donor and acceptor sites, which can lead to the formation of robust supramolecular assemblies.
Triazole Moiety: The 1,2,3-triazole ring is a versatile participant in hydrogen bonding. The lone electron pairs on the nitrogen atoms at the 2- and 3-positions act as effective hydrogen bond acceptors. uq.edu.au Concurrently, the polarization of the aromatic π-system by the three nitrogen atoms renders the hydrogen atom on the C5 carbon partially positive, enabling it to function as a hydrogen bond donor. uq.edu.aursc.org This dual functionality allows triazoles to form strong intermolecular connections.
Hydroxyl Moiety: The terminal hydroxyl (-OH) group is a classic and strong hydrogen bond donor (via the hydrogen atom) and acceptor (via the oxygen atom). This allows for the formation of common hydrogen-bonding patterns such as chains and rings.
Sulfonyl Moiety: The sulfonyl group (-SO₂) is a powerful hydrogen bond acceptor due to the high electronegativity of its two oxygen atoms. nih.gov In studies of sulfonamide crystal structures, sulfonyl oxygens are frequently observed participating in hydrogen bonds. nih.gov
The interplay between these groups can give rise to complex and stable hydrogen-bonding networks. For instance, the hydroxyl group's donor proton could interact with a triazole nitrogen or a sulfonyl oxygen on an adjacent molecule. Similarly, the triazole's C-H donor could engage with the hydroxyl oxygen of another molecule. This multiplicity of interactions facilitates the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. researchgate.net
| Functional Group | Hydrogen Bond Donor/Acceptor Role | Potential Interaction Partners |
| 1,2,3-Triazole | N2, N3: Acceptor; C5-H: Donor | Hydroxyl (O-H), other Triazoles (C-H, N) |
| Hydroxyl (-OH) | O-H: Donor; O: Acceptor | Sulfonyl (O), Triazole (N), other Hydroxyls (O-H, O) |
| Sulfonyl (-SO₂) | O: Acceptor | Hydroxyl (O-H), Triazole (N-H, C-H) |
Coordination Chemistry of the Triazole Ligand
The 1,2,3-triazole ring is an effective ligand in coordination chemistry, capable of binding to a variety of metal centers. researchgate.netnanobioletters.com The nitrogen atoms at the N2 and N3 positions possess lone pairs of electrons that can be donated to form coordinate bonds with metal ions. uq.edu.au
Several coordination modes have been characterized for 1,4-disubstituted-1,2,3-triazoles:
Monodentate Coordination: The most common mode involves coordination through the N3 nitrogen atom, which is generally more electron-rich. uq.edu.auresearchgate.net
Bridging Coordination: The triazole unit can bridge two metal centers, typically using the N2 and N3 nitrogen atoms. researchgate.net
Chelating Coordination: When other ligating groups are present in the molecule, the triazole can act as part of a bidentate or polydentate ligand system. acs.orgrsc.org
In this compound, the triazole ring can act as a primary binding site for metal ions. Furthermore, the oxygen atom of the hydroxyl group and potentially one of the sulfonyl oxygens could participate in chelation, forming a stable multi-atom coordination pocket around a metal center. The specific coordination mode would depend on the metal ion, the solvent, and the presence of other competing ligands. The versatility of triazole-based ligands has led to their use in catalysis, metallosupramolecular chemistry, and the development of photophysical agents. researchgate.net
| Coordination Mode | Description | Donating Atoms |
| Monodentate | A single point of attachment to a metal center. | Typically N3 |
| Bridging | Links two separate metal centers. | N2 and N3 |
| Chelating | Multiple atoms from the same ligand bind to a single metal center. | N3 and Hydroxyl-O (potential) |
Anion Recognition and Binding Properties of Triazole-Based Systems
The 1,2,3-triazole ring has emerged as a significant structural motif for the design of anion receptors. nanobioletters.comresearchgate.net This capability stems from the electronic properties of the triazole ring itself. The presence of three electronegative nitrogen atoms creates a strong dipole moment and polarizes the C-H bond at the 5-position of the ring. rsc.orgresearchgate.net This polarization makes the C5-H proton sufficiently acidic to act as a hydrogen bond donor, enabling it to interact with and bind anions. researchgate.net
The anion binding affinity can be further enhanced by attaching electron-withdrawing groups to the triazole ring, as this increases the acidity of the C-H proton. researchgate.net In this compound, the potent electron-withdrawing sulfonyl group at the 5-position is expected to significantly enhance the hydrogen-bond donating capacity of the adjacent C-H bond, making the compound a potentially effective receptor for various anions. Receptors incorporating triazole units have demonstrated strong binding affinities for anions such as fluoride, chloride, and acetate. nih.govrsc.org The binding interaction is typically studied using techniques like ¹H NMR and UV-visible spectroscopic titrations. nih.gov
Potential for Self-Assembly and Ordered Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Molecules containing sulfonamide and aromatic functionalities are known to form well-defined assemblies, such as layers and networks, driven by hydrogen bonding. researchgate.netresearchgate.net The structural features of this compound provide a strong basis for predicting its self-assembly into higher-order architectures.
The formation of such architectures would be driven by a combination of the interactions discussed previously:
Directional Hydrogen Bonding: The multiple, directional hydrogen bonds offered by the triazole, hydroxyl, and sulfonyl groups can guide the molecules into specific arrangements like chains, tapes, or sheets.
π-π Stacking: The aromatic 1,2,3-triazole rings can stack on top of each other, an interaction that provides additional stability to the assembled structure. nih.govacs.org
The balance and synergy of these non-covalent forces could potentially lead this compound to form complex supramolecular structures, such as liquid crystals, gels, or crystalline solids with porous networks. researchgate.net The ability to form such ordered materials is of significant interest for applications in materials science, including the development of functional organic materials.
Exploration of Chemical Applications in Material Science and Catalysis
Design Principles for Triazole-Based Ligands in Catalytic Systems
The 1,2,3-triazole ring is a prominent structural motif in the design of ligands for catalytic systems due to its unique electronic properties and coordination capabilities. uq.edu.aunih.gov The presence of multiple nitrogen atoms with available lone pairs allows for coordination with a variety of metal centers. researchgate.netuq.edu.au Furthermore, the polarized C-H bonds within the triazole ring can participate in non-covalent interactions, such as hydrogen bonding, which can influence the stability and selectivity of catalytic complexes. nih.gov The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has made the synthesis of functionalized 1,2,3-triazoles highly efficient and modular, allowing for the systematic tuning of a ligand's steric and electronic properties to optimize catalytic performance. uq.edu.au
In homogeneous catalysis, 1,2,3-triazole-based ligands have proven to be effective in a range of transition-metal-catalyzed reactions. free.fr Their utility stems from their ability to act as strong sigma-donors, stabilizing metal centers in various oxidation states. The specific substitution on the triazole ring is crucial for tuning the catalytic activity. For the compound 2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol, the electron-withdrawing sulfonyl group significantly modulates the electronic properties of the triazole ring. This electronic effect can influence the Lewis acidity of the coordinated metal center, which is a key parameter in many catalytic cycles.
The hydroxyethyl (B10761427) group offers a handle for further functionalization or for creating bidentate or polydentate ligands, which can enhance the stability and selectivity of the catalyst. rsc.org For instance, the hydroxyl group could be used to anchor the ligand to a larger framework or to introduce chirality for asymmetric catalysis. Rhenium(I) tricarbonyl complexes incorporating triazole-based chelating ligands, for example, have been investigated for their catalytic activity in CO2 reduction. morressier.com
Table 1: Influence of Triazole Substituents on Catalytic Properties
| Substituent | Electronic Effect | Potential Impact on Metal Center | Example Application Areas |
|---|---|---|---|
| Electron-donating (e.g., alkyl) | Increases electron density on triazole ring | Enhances metal center's nucleophilicity | Cross-coupling reactions |
| Electron-withdrawing (e.g., sulfonyl) | Decreases electron density on triazole ring | Increases metal center's Lewis acidity | Lewis acid catalysis, CO2 reduction |
The principles of ligand design for homogeneous catalysis can be extended to heterogeneous systems, where the catalyst is supported on a solid material. The functional groups on this compound make it a candidate for immobilization onto solid supports like silica (B1680970), alumina, or polymers. rsc.orghuji.ac.il The hydroxyl group provides a straightforward point of attachment for covalent anchoring.
Once immobilized, the resulting heterogeneous catalyst offers significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which is crucial for sustainable chemical processes. rsc.orghuji.ac.il For example, copper–zinc supported on Al2O3–TiO2 has been used as a recyclable heterogeneous catalyst for triazole synthesis. rsc.org Similarly, ruthenium(II)-1,2,3-triazole complexes have been supported on SBA-15 silica to create effective heterogeneous catalysts. huji.ac.il The robust nature of the triazole ring ensures that the ligand remains stable under the often harsh conditions of heterogeneous catalysis. tandfonline.com
Integration into Functional Materials and Organic Electronics
The unique properties of the 1,2,3-triazole ring, such as its high dipole moment and ability to engage in hydrogen bonding, make it an attractive component for the construction of functional materials. mdpi.com These materials can range from polymers with tailored properties to sophisticated organic electronic devices.
The 1,2,3-triazole unit is an excellent building block for polymers due to its chemical stability against oxidation, reduction, and hydrolysis. tandfonline.com The CuAAC reaction provides a highly efficient method for polymerization, enabling the synthesis of linear polymers, hyperbranched polymers, and dendrimers. lifechemicals.comtandfonline.com The compound this compound, with its terminal hydroxyl group, can be readily incorporated into polymer chains through esterification or other condensation reactions.
This allows for the creation of polymers where the triazole-sulfonyl moiety is a repeating unit. The presence of the polar sulfonyl group and the hydrogen-bonding capability of the triazole ring can significantly influence the polymer's physical properties, such as its solubility, thermal stability, and mechanical strength. Functionalized 1,2,3-triazoles have been used to create photoluminescent copper(I) polymers and hyperbranched polytriazoles with specific end-group functionalities. tandfonline.comnih.govresearchgate.net
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Method of Incorporation | Resulting Polymer Feature | Potential Application |
|---|---|---|---|
| Linear Polyester | Polycondensation with a dicarboxylic acid | Pendent triazole-sulfonyl groups | Specialty plastics, functional films |
| Polyurethane | Reaction with a diisocyanate | Triazole units within the polymer backbone | High-performance elastomers, coatings |
The electronic structure of the 1,2,3-triazole ring suggests potential for applications in organic electronics. chemrxiv.org Theoretical studies, including ab initio configuration interaction calculations, have been used to investigate the electronic states of 1,2,3-triazole. ed.ac.uknih.gov These studies reveal the energies of its molecular orbitals and predict its behavior upon photoexcitation.
The introduction of a sulfonyl group, a strong electron-withdrawing group, is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the triazole ring. This modification of the electronic structure can be exploited in the design of organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. The triazole unit can act as an electron-transporting or hole-blocking layer in such devices. Furthermore, metal complexes featuring 1,2,3-triazole-based ligands have been shown to possess interesting photophysical properties, including luminescence. nih.govresearchgate.net While specific experimental data for this compound is not widely available, theoretical calculations based on its structure can predict its potential utility in optoelectronic materials. bohrium.com
Contribution to Advanced Organic Synthesis Methodologies
Beyond its role in catalysis and materials science, the 1,2,3-triazole core, particularly when substituted with a sulfonyl group, is a valuable intermediate in advanced organic synthesis. mdpi.comacs.org 1-Sulfonyl-1,2,3-triazoles are known to be precursors to reactive azavinyl carbenes, which can undergo a variety of useful transformations. acs.org
The synthesis of 4-sulfonyl-1,2,3-triazoles can be achieved through methods like the Dimroth azide (B81097)–enolate cycloaddition. mdpi.com The compound this compound, with its specific substitution pattern, can serve as a versatile starting material. The hydroxyl group can be protected and deprotected as needed, allowing for selective reactions at other parts of the molecule. The triazole ring itself is generally stable to many reaction conditions, making it a reliable scaffold for complex molecule synthesis. nih.gov The development of efficient synthetic routes to sulfonyl azides and their subsequent cycloaddition reactions has expanded the toolbox available to organic chemists for constructing complex nitrogen-containing molecules. acs.orgacs.orgnih.gov
Use as Reagents or Intermediates in Complex Syntheses
There is currently a lack of specific documented examples where This compound has been utilized as a key reagent or intermediate in the synthesis of more complex molecules. The presence of a hydroxyl group and a sulfonyl-activated triazole ring suggests its potential as a versatile building block.
In principle, the primary alcohol functionality could undergo a variety of transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. The sulfonyl group, being a strong electron-withdrawing group, activates the triazole ring, potentially influencing its reactivity in cycloaddition or ring-opening reactions. However, specific instances of these applications in multi-step syntheses are not reported in the available literature.
Development of Novel Reaction Pathways
The development of novel reaction pathways involving This compound is an area that remains to be explored. The unique combination of functional groups within the molecule presents theoretical opportunities for new synthetic methodologies. For instance, the proximity of the hydroxyl group to the sulfonyl-triazole moiety could potentially lead to intramolecular cyclization reactions under specific conditions, forming novel heterocyclic systems.
Furthermore, 1-sulfonyl-1,2,3-triazoles are known precursors for the generation of α-imino carbenes, which are highly reactive intermediates that can participate in a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation. While this is a known reaction pathway for the general class of compounds, there are no specific studies demonstrating this reactivity for This compound or the subsequent application of the resulting carbene in developing new reactions.
Due to the absence of specific research findings, no data tables can be generated at this time.
Future Research Directions and Unexplored Avenues
Development of Novel and Green Synthetic Routes
The advancement of synthetic chemistry is intrinsically linked to the development of environmentally benign and efficient methodologies. For 2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol, future research should prioritize the establishment of novel and green synthetic routes that adhere to the principles of sustainable chemistry.
Catalysis will undoubtedly play a pivotal role in these future synthetic strategies. The development of reusable and highly efficient catalysts, including nanoparticle-based or polymer-supported catalysts, for the key cycloaddition and sulfonation steps will be paramount. A comparative analysis of potential green synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, enhanced energy efficiency. nih.gov | Optimization of sonication parameters, scalability of the process. |
| Microwave-Assisted Synthesis | Rapid heating, improved reaction rates, higher product purity. nih.gov | Control of reaction temperature and pressure, specialized equipment. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, ease of scale-up. | Reactor design and optimization, potential for clogging with solid byproducts. |
| Catalysis in Green Solvents | Reduced environmental impact, potential for catalyst recycling. nih.gov | Catalyst stability and activity in non-traditional solvents. |
In-depth Exploration of Reaction Mechanisms and Kinetics
A thorough understanding of the reaction mechanisms and kinetics governing the formation of this compound is fundamental for the optimization of its synthesis and the prediction of its reactivity. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for forming the 1,2,3-triazole ring, the specific kinetics of this reaction with a sulfonyl-substituted alkyne precursor warrant detailed investigation. nih.govacs.org
Future research should employ a combination of experimental techniques, such as in-situ spectroscopic monitoring (e.g., NMR, IR) and kinetic studies under varying reaction conditions (temperature, concentration, catalyst loading), to elucidate the reaction pathways. researchgate.net The influence of the sulfonyl group on the electronic properties of the alkyne and the subsequent cycloaddition process is a key area for exploration. Furthermore, mechanistic studies of alternative synthetic routes, such as the Dimroth azide-enolate cycloaddition, could reveal new opportunities for controlling the regioselectivity and efficiency of the synthesis. mdpi.com
Expansion of Derivatization and Functionalization Strategies
The inherent functionality of this compound, with its primary alcohol and reactive triazole ring, provides a rich platform for derivatization and functionalization. Future research should focus on systematically exploring these possibilities to generate a library of novel compounds with diverse properties and potential applications.
The primary alcohol group can be readily transformed into a wide array of other functional groups, including esters, ethers, aldehydes, carboxylic acids, and amines, through standard organic transformations. These modifications would allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.
Furthermore, the 1,2,3-triazole ring itself can be a site for further functionalization. While the sulfonyl group at the 5-position is a key feature, the nitrogen atoms of the triazole ring can be alkylated or acylated to introduce additional diversity. The development of selective functionalization strategies for the different nitrogen atoms of the triazole ring would be a significant advancement. researchgate.net A summary of potential derivatization pathways is outlined in Table 2.
| Reactive Site | Potential Transformation | Resulting Functional Group | Potential Impact on Properties |
|---|---|---|---|
| Primary Alcohol (-OH) | Esterification | Ester (-OOCR) | Increased lipophilicity, potential for prodrug design. |
| Primary Alcohol (-OH) | Etherification | Ether (-OR) | Modulation of solubility and hydrogen bonding. |
| Primary Alcohol (-OH) | Oxidation | Aldehyde (-CHO) or Carboxylic Acid (-COOH) | Introduction of new reactive handles for further conjugation. |
| Triazole Ring (N-H) | Alkylation | N-Alkyl Triazole | Alteration of electronic properties and steric hindrance. |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules and materials. For this compound and its derivatives, advanced computational modeling can provide invaluable insights into their structure, properties, and reactivity.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, charge distribution, and frontier molecular orbital energies. nih.govresearchgate.netresearchgate.net This information can be used to rationalize its reactivity and guide the design of new synthetic strategies. Furthermore, Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses can provide a deeper understanding of the bonding and electronic interactions within the molecule.
Beyond static calculations, molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and its interactions with solvents or biological targets. Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to correlate the structural features of a library of derivatives with their observed biological or material properties, enabling the predictive design of new compounds with enhanced performance. acs.org
Novel Applications in Chemical Methodologies and Material Science
The unique combination of functional groups in this compound suggests a broad range of potential applications in both chemical methodologies and material science that are yet to be explored.
In the realm of chemical methodologies, the compound could serve as a versatile building block or scaffold for the synthesis of more complex molecules. The triazole moiety is known for its ability to act as a ligand for various metal catalysts, and the presence of the sulfonyl and hydroxyl groups could modulate the catalytic activity and selectivity. nih.gov The development of novel catalysts based on this scaffold is a promising avenue for future research.
In material science, the high nitrogen content and the presence of polar functional groups make this compound an interesting candidate for the development of new materials. lifechemicals.com Its derivatives could be explored as components of metal-organic frameworks (MOFs), coordination polymers, or energetic materials. The ability of the triazole ring to participate in hydrogen bonding and π-π stacking interactions could be harnessed to create self-assembling materials with interesting optical or electronic properties. The exploration of its use in the development of novel polymers, resins, or as a corrosion inhibitor are also worthy of investigation. lifechemicals.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1H-1,2,3-triazole-5-sulfonyl)ethan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of triazole-sulfonyl derivatives typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, followed by sulfonation. For example, analogous compounds (e.g., chloro-fluorophenyl triazole derivatives) are synthesized via stepwise functionalization under controlled temperatures (60–80°C) and inert atmospheres. Solvent selection (e.g., DMF or THF) and catalyst loading (e.g., 5–10 mol% CuI) significantly impact yield . Post-synthesis purification via column chromatography or recrystallization (e.g., DMF/EtOH mixtures) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming the triazole ring and sulfonyl-ethanol linkage. For example, the ethanol moiety’s hydroxyl proton appears as a broad singlet (~1–5 ppm), while sulfonyl groups deshield adjacent protons. Infrared (IR) spectroscopy identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, with ESI+ modes showing [M+H]+ or [M+Na]+ adducts .
Q. How can crystallographic data be obtained and refined for this compound, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. Use SHELX programs (SHELXT for solution, SHELXL for refinement) to process diffraction data. Key parameters include anisotropic displacement ellipsoids for non-H atoms and TWIN/BASF commands for twinned crystals. Visualization tools like ORTEP (via WinGX) aid in analyzing molecular geometry and packing .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvatochromic effects and dipole moments can be simulated using polarizable continuum models (PCM). Docking studies assess potential bioactivity by analyzing interactions with target proteins (e.g., inflammatory cytokines like TNF-α) .
Q. What strategies resolve contradictions in spectral data, such as unexpected splitting in NMR or anomalous IR peaks?
- Methodological Answer : Anomalous NMR splitting may arise from dynamic processes (e.g., rotamerism in sulfonyl groups). Variable-temperature NMR (VT-NMR) can stabilize conformers for clearer analysis. IR peak broadening might indicate hydrogen bonding; compare spectra in solid-state (ATR) vs. solution (KBr pellet). Cross-validate with computational vibrational frequency analyses .
Q. How does the sulfonyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC-UV, focusing on sulfonate ester formation or triazole ring hydrolysis. Stability-indicating methods (e.g., LC-MS) identify degradation products. Sulfonyl groups typically enhance stability in acidic conditions but may hydrolyze under strong bases .
Q. What are the challenges in crystallizing this compound, and how can lattice packing be optimized?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) promotes crystal growth. Additives like ethyl acetate or seed crystals can overcome amorphous precipitation. Analyze packing motifs (e.g., π-π stacking of triazole rings or hydrogen-bonded ethanol chains) using Mercury software to guide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
